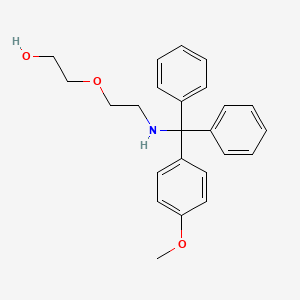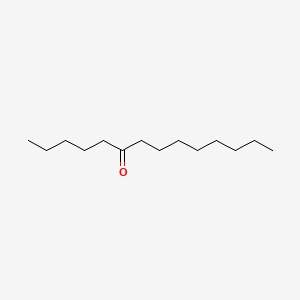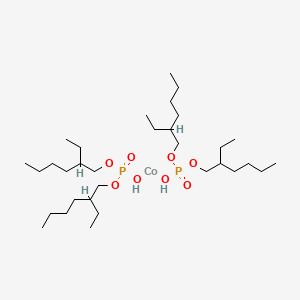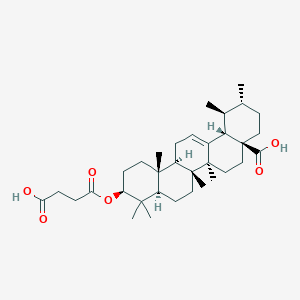
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a fused benzene and diazepine ring system. It is primarily used in scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the core benzodiazepine structure, followed by the introduction of the pyrrolo and propanamine groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride can be compared with other benzodiazepine derivatives. Similar compounds include:
Diazepam: Known for its anxiolytic and sedative effects.
Lorazepam: Used for its anxiolytic and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Eigenschaften
CAS-Nummer |
74117-21-8 |
|---|---|
Molekularformel |
C20H27Cl2N3 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H25N3.2ClH/c1-21(2)12-6-13-22-15-17-8-5-7-16-11-14-23(20(16)17)19-10-4-3-9-18(19)22;;/h3-5,7-10H,6,11-15H2,1-2H3;2*1H |
InChI-Schlüssel |
RPJGBYDJGRHROW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1CC2=CC=CC3=C2N(CC3)C4=CC=CC=C41.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)

![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)


